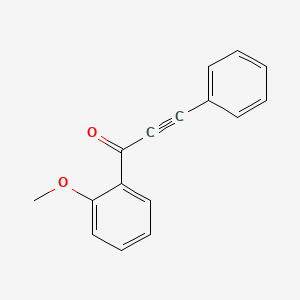
2-Propyn-1-one, 1-(2-methoxyphenyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-3-phenylprop-2-yn-1-one is an organic compound with a unique structure that includes both methoxy and phenyl groups attached to a propynone backbone
Métodos De Preparación
The synthesis of 1-(2-methoxyphenyl)-3-phenylprop-2-yn-1-one typically involves the reaction of 2-methoxybenzaldehyde with phenylacetylene in the presence of a base. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
1-(2-Methoxyphenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydrogen gas for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-3-phenylprop-2-yn-1-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Material Science: The unique structure of this compound makes it suitable for developing new materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxyphenyl)-3-phenylprop-2-yn-1-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress.
Comparación Con Compuestos Similares
1-(2-Methoxyphenyl)-3-phenylprop-2-yn-1-one can be compared with other similar compounds such as:
2-Methoxyphenyl chloroformate: Used in the preparation of symmetrical ureas with herbicidal properties.
2-Methoxyphenyl isocyanate: Employed for the protection/deprotection of amino groups in organic synthesis.
The uniqueness of 1-(2-methoxyphenyl)-3-phenylprop-2-yn-1-one lies in its combination of methoxy and phenyl groups, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.
Conclusion
1-(2-Methoxyphenyl)-3-phenylprop-2-yn-1-one is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, material science, and drug discovery.
Propiedades
Número CAS |
16619-66-2 |
|---|---|
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C16H12O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-10H,1H3 |
Clave InChI |
DQMLJBMSCGLVSQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



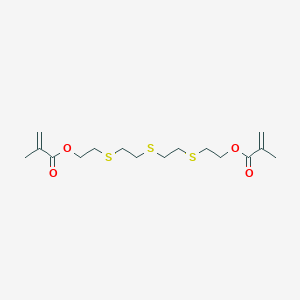
![9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B14138372.png)
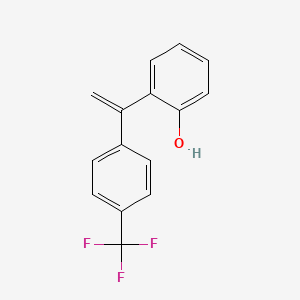
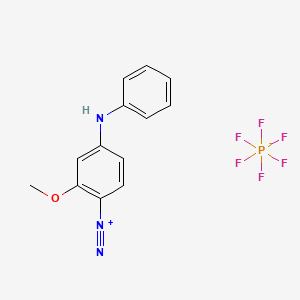
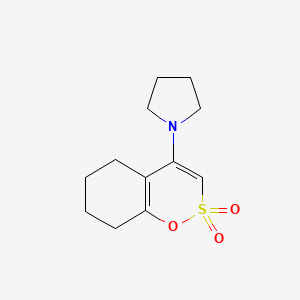
![[Methylenebis(oxy)]dimethanol](/img/structure/B14138397.png)
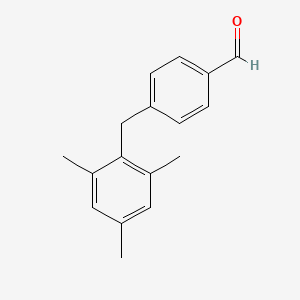
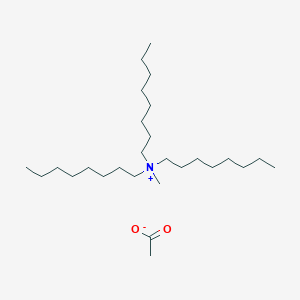
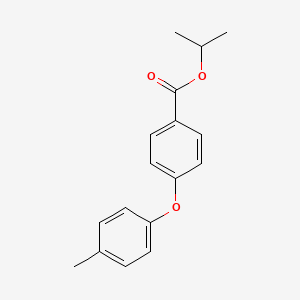
![4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile](/img/structure/B14138427.png)

![3-[(4-Fluorophenyl)amino]-6-methylphenol](/img/structure/B14138441.png)
![4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14138449.png)
